Nominal Xanthine Oxidase Inhibitory Activity: Potency Data Deemed Unreliable
Database records attribute a nominal affinity for xanthine oxidase to compounds linked to the fluorophenoxy-pyrimidine scaffold [1]. However, the BindingDB entries specifically linked to this CAS number display significant structural mismatches (the deposited SMILES do not correspond to the chemical structure), rendering the quantitative values (e.g., IC50 of 3.65 µM or Ki of 4.20 nM) unreliable for procurement decisions. The evidence is classified as supporting only, as no confirmatory primary literature was identified to validate the database annotations.
| Evidence Dimension | Enzyme Inhibition (XO) - Conflicting Database Values |
|---|---|
| Target Compound Data | Not reliably quantifiable; conflicting database values range from low nM to low µM. |
| Comparator Or Baseline | Allopurinol (IC50 ~ 7.3 µM) and Febuxostat (IC50 ~ 0.8 nM) in standard XO enzymatic assays represent established clinical baselines. |
| Quantified Difference | Cannot be reliably quantified for this compound due to data integrity issues. |
| Conditions | Database mining of BindingDB identifiers BDBM50517021 and BDBM50523777; associated PubMed ID 34992040 not specific to this CAS. |
Why This Matters
Without robust, independently verified biochemical data, the compound's functional activity cannot be compared to standard inhibitors, making it impossible to determine if it offers any potency or selectivity advantage.
- [1] BindingDB. Summary of conflicting affinity data for compounds associated with the xanthine oxidase target and containing the pyrimidine-urea substructure, curated from Shenyang Pharmaceutical University submissions. View Source
